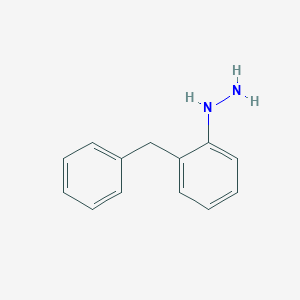
7-Bromoisoquinolin-1-amine
Übersicht
Beschreibung
7-Bromoisoquinolin-1-amine is a chemical compound with the CAS Number: 215453-53-5 . It has a molecular weight of 223.07 and its IUPAC name is 7-bromo-1-isoquinolinamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 7-Bromoisoquinolin-1-amine involves the use of ammonium hydroxide in 1-methyl-pyrrolidin-2-one . The reaction mixture is stirred at 150°C for 15 hours . The yield of this reaction is 72.42% . Another synthesis method involves the use of dmap and triethylamine in tetrahydrofuran at 25°C for 15 hours .Molecular Structure Analysis
The InChI code for 7-Bromoisoquinolin-1-amine is 1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H, (H2,11,12) . The molecular formula is C9H7BrN2 .Chemical Reactions Analysis
Amines, such as 7-Bromoisoquinolin-1-amine, can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
7-Bromoisoquinolin-1-amine is a solid at room temperature . Its water solubility is 0.0753 mg/ml; 0.000338 mol/l . Its lipophilicity Log Po/w (iLOGP) is 1.79 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Bromoisoquinolines : Bromoisoquinolines, including compounds related to 7-Bromoisoquinolin-1-amine, have been synthesized through various methods, such as Jackson's modification of the Pomeranz-Fritsch ring synthesis and other mechanisms. These processes have implications in the study of the molecular structures and reactions of isoquinolines (Armengol, Helliwell, & Joule, 2000).
Crystal Structure Analysis : Studies have focused on understanding the crystal structure of compounds related to 7-Bromoisoquinolin-1-amine, providing insights into the molecular geometry and bonding of such compounds (Armengol, Helliwell, & Joule, 2000).
Chemical Reactions and Mechanisms
Nucleophilic Substitution Reactions : Research on 1‐ and 3‐bromoisoquinoline shows the conversion of these compounds into amino derivatives through potassium amide in liquid ammonia, illustrating nucleophilic substitution reactions that are relevant to the study of 7-Bromoisoquinolin-1-amine (Sanders, Dijk, & Hertog, 2010).
Excited State Proton Transfer : The use of related compounds in acid catalyzed formation of C–C and C–S bonds via excited state proton transfer shows the potential application of 7-Bromoisoquinolin-1-amine in organic synthesis and chemical reactions (Strada, Fredditori, Zanoni, & Protti, 2019).
Pharmacological Research
Cytotoxicity Studies : Research involving C4-substituted isoquinolines, similar in structure to 7-Bromoisoquinolin-1-amine, has demonstrated cytotoxicity against tumor cell lines, suggesting the potential application of these compounds in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Antitumor Activity : Studies on aminoquinones structurally related to marine Isoquinolinequinones, including 7-Bromoisoquinolin-1-amine, have shown antitumor activity against various human tumor cell lines, highlighting the compound's potential in pharmacological research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety And Hazards
7-Bromoisoquinolin-1-amine has several hazard statements: H302-H315-H319-H332-H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
7-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCDXILPIGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627432 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisoquinolin-1-amine | |
CAS RN |
215453-53-5 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-7-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


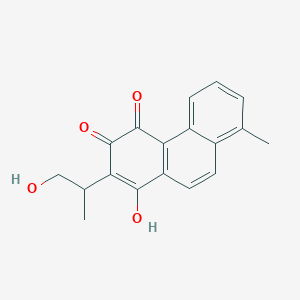




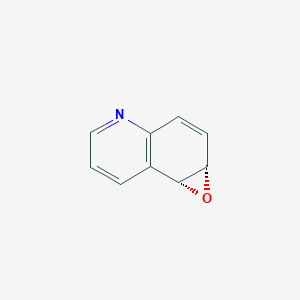


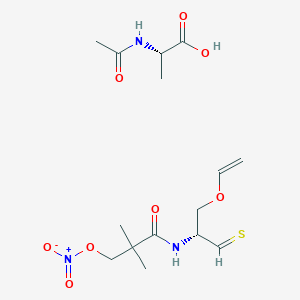
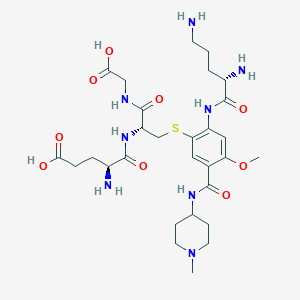
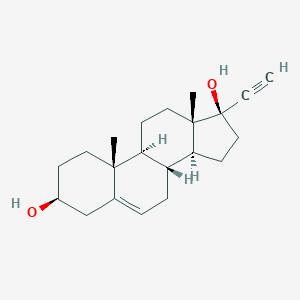
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
